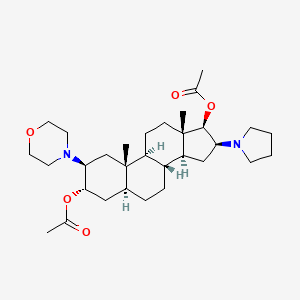![molecular formula C8H5N3 B3089497 Imidazo[1,5-a]pyridine-1-carbonitrile CAS No. 119448-88-3](/img/structure/B3089497.png)
Imidazo[1,5-a]pyridine-1-carbonitrile
Vue d'ensemble
Description
Imidazo[1,5-a]pyridine-1-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 143.15 .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H5N3 . The InChI code for this compound is 1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H .Chemical Reactions Analysis
This compound can be synthesized through various chemical reactions. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Physical and Chemical Properties Analysis
This compound is a white to yellow solid .Applications De Recherche Scientifique
Versatile Synthesis
Imidazo[1,5-a]pyridine-1-carbonitrile has been utilized for its versatile synthesis capabilities. Notably, it can be synthesized in a one-step process from pyridine-2-carbonitriles using DMF under Vilsmeier conditions. This synthesis approach has been extended to create imidazo[1,5-a]quinolines from quinoline-2-carbonitriles and imidazo[5,1-a]isoquinolines from isoquinoline-1-carbonitriles, demonstrating the compound's adaptability in generating a range of polycyclic N-heterocyclic compounds (Sasaki, Tsurumori, & Hirota, 1998).
Application in Medicinal Chemistry
Imidazo[1,2-a]pyridine, closely related to imidazo[1,5-a]pyridine, is recognized for its broad range of applications in medicinal chemistry. This includes activities such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic, indicating its potential as a "drug prejudice" scaffold. It has also been included in various marketed preparations, underlining its significance in therapeutic agent development (Deep et al., 2016).
Photophysical Properties for Fluorescent Probes
Imidazo[1,5-a]pyridine-based fluorophores exhibit remarkable photophysical properties, making them suitable as cell membrane probes. Their interaction with liposome models as artificial membrane systems demonstrates successful intercalation in lipid bilayers. The solvatochromic behavior and potential for monitoring cellular health and biochemical pathways highlight its application in chemical biology (Renno et al., 2022).
Mécanisme D'action
Target of Action
Imidazo[1,5-a]pyridine-1-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Biochemical Pathways
For instance, some Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Safety and Hazards
Orientations Futures
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Given its significance in a large number of agrochemicals and pharmaceuticals , it is expected that research in this area will continue to evolve, with a focus on developing more efficient and convenient methods for synthesizing this compound.
Analyse Biochimique
Biochemical Properties
Imidazo[1,5-a]pyridine-1-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects the expression of genes involved in cell cycle regulation, thereby preventing uncontrolled cell growth . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, by post-translational modifications or targeting signals . For example, phosphorylation of this compound can direct it to the mitochondria, where it can influence mitochondrial function and energy production . Similarly, nuclear localization signals can direct this compound to the nucleus, where it can modulate gene expression .
Propriétés
IUPAC Name |
imidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPOILJVITUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)



